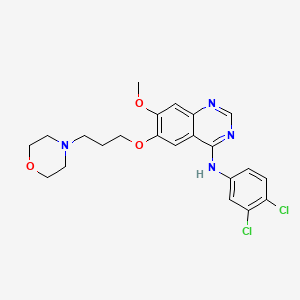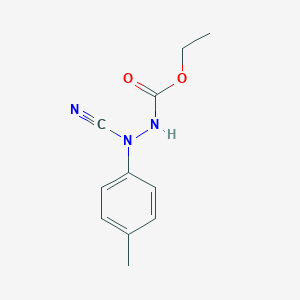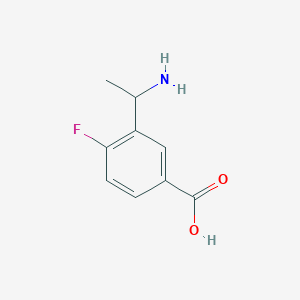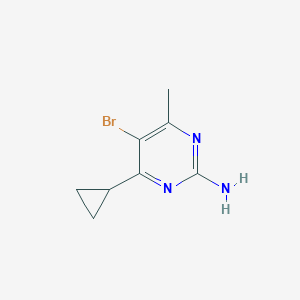
(1R)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine hydrochloride is a fluorinated pyridine derivative. The presence of fluorine atoms in the compound imparts unique chemical and biological properties, making it a subject of interest in various fields such as medicinal chemistry, agrochemicals, and material sciences .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the Umemoto reaction, which uses Selectfluor as a fluorinating agent . The reaction conditions often involve the use of solvents like acetonitrile and temperatures ranging from room temperature to 80°C .
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. They often involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors and automated systems helps in maintaining the reaction conditions and scaling up the production .
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially with halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyridines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1R)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine hydrochloride is used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts .
Biology
In biological research, this compound is used to study the effects of fluorinated pyridines on biological systems. It serves as a model compound for understanding the interactions between fluorinated molecules and biological targets .
Medicine
In medicinal chemistry, (1R)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine hydrochloride is investigated for its potential as a pharmaceutical intermediate. Its fluorinated structure is believed to enhance the bioavailability and metabolic stability of drug candidates .
Industry
In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its unique properties make it suitable for applications requiring high chemical stability and reactivity .
Mécanisme D'action
The mechanism of action of (1R)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to enzymes and receptors, making it a potent inhibitor or activator of various biological pathways . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,2-Trifluoroethylamine
- 3-Methylpyridine
- 2-Fluoropyridine
Uniqueness
(1R)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine hydrochloride is unique due to the combination of its fluorinated ethylamine and pyridine moieties. This combination imparts distinct chemical and biological properties that are not observed in its individual components or other similar compounds .
Propriétés
Formule moléculaire |
C8H10ClF3N2 |
|---|---|
Poids moléculaire |
226.62 g/mol |
Nom IUPAC |
(1R)-2,2,2-trifluoro-1-(3-methylpyridin-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H9F3N2.ClH/c1-5-3-2-4-13-6(5)7(12)8(9,10)11;/h2-4,7H,12H2,1H3;1H/t7-;/m1./s1 |
Clé InChI |
WTIANHXXWKHVRT-OGFXRTJISA-N |
SMILES isomérique |
CC1=C(N=CC=C1)[C@H](C(F)(F)F)N.Cl |
SMILES canonique |
CC1=C(N=CC=C1)C(C(F)(F)F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]tridec-5-ene](/img/structure/B13058130.png)

![(2R,3R,4S,5R)-5-(7-Amino-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)-2-((benzoyloxy)methyl)-4-fluorotetrahydrofuran-3-YL benzoate](/img/structure/B13058143.png)

![[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino2-(trifluoromethyl)benzoate](/img/structure/B13058157.png)

![3-amino-N-[(2,3-dimethoxyphenyl)methyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B13058168.png)


![tert-Butyl5-fluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B13058183.png)
![ethylN-[(2E)-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoyl]carbamate](/img/structure/B13058186.png)



